2-Fluoro-4-methyl-thiobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

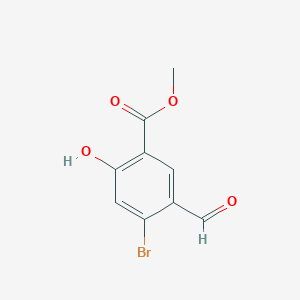

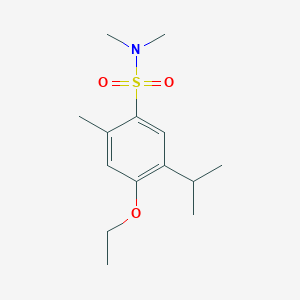

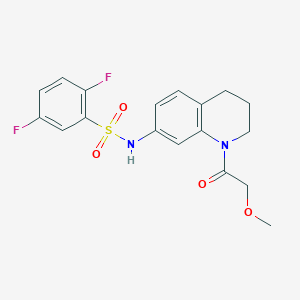

2-Fluoro-4-methyl-thiobenzamide is a chemical compound with the molecular formula C8H8FNS . It is a derivative of thiobenzamide, which is a class of compounds that contain a thiocarbonyl group attached to an amine .

Synthesis Analysis

The synthesis of thiobenzamide derivatives, including 2-Fluoro-4-methyl-thiobenzamide, often involves a condensation reaction of cysteamine and cysteine with carboxylic acids and its derivatives . Thiazolines and thiazoles, which are integral parts of numerous natural products, drugs, and many useful molecules such as ligands for metal catalysis, can be efficiently synthesized using readily available and inexpensive substrates .Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-methyl-thiobenzamide consists of a thiobenzamide core with a fluorine atom at the 2-position and a methyl group at the 4-position . The molecular weight of this compound is 169.2192232 .Chemical Reactions Analysis

Thiobenzamide derivatives, including 2-Fluoro-4-methyl-thiobenzamide, are known to participate in various chemical reactions. For instance, they can undergo condensation reactions with cysteamine and cysteine to form thiazolines and thiazoles .Aplicaciones Científicas De Investigación

- Application : 2-Fluoro-4-methyl-thiobenzamide may have anticancer potential due to its structural similarity to known anticancer agents. Researchers could explore its effects on cancer cell lines and investigate its mechanism of action .

Anticancer Potential

Diagnostic Agent for Alzheimer’s Disease

Safety and Hazards

2-Fluoro-4-methyl-thiobenzamide is considered hazardous. It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

The primary target of 2-Fluoro-4-methyl-thiobenzamide is HMG-CoA reductase , an enzyme that catalyzes the conversion of HMG-CoA to mevalonate . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the synthesis of cholesterol and other isoprenoids.

Mode of Action

2-Fluoro-4-methyl-thiobenzamide interacts with its target, HMG-CoA reductase, by inhibiting its activity . This inhibition prevents the conversion of HMG-CoA to mevalonate, thereby disrupting the mevalonate pathway and reducing the synthesis of cholesterol.

Biochemical Pathways

The compound primarily affects the mevalonate pathway . By inhibiting HMG-CoA reductase, it prevents the production of mevalonate, a key intermediate in the pathway. This leads to a decrease in the synthesis of cholesterol and other isoprenoids, which are essential components of cell membranes and precursors of various biomolecules.

Result of Action

The inhibition of HMG-CoA reductase by 2-Fluoro-4-methyl-thiobenzamide leads to a decrease in the production of cholesterol and other isoprenoids . This can affect the structure and function of cell membranes, as well as the synthesis of various biomolecules. The exact molecular and cellular effects of this action depend on the specific biological context.

Propiedades

IUPAC Name |

2-fluoro-4-methylbenzenecarbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNS/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGRYBDYNCGUJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=S)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-methylbenzene-1-carbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2774726.png)

![3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2774729.png)

![3-[[(E)-2-cyano-3-(2-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2774733.png)

![N-(3-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2774739.png)

![(E)-N-methyl-2-(4-methylphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2774740.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2774743.png)